3-Iodomethyl-pyrrolidine hydrochloride
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Overview
Description
3-Iodomethyl-pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its diverse biological activities and pharmacological potential
Preparation Methods
The synthesis of 3-Iodomethyl-pyrrolidine hydrochloride typically involves the introduction of an iodomethyl group to the pyrrolidine ring. One common method is the reaction of pyrrolidine with iodomethane in the presence of a base, such as sodium hydroxide, to form the iodomethyl derivative. The hydrochloride salt is then formed by treating the product with hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-Iodomethyl-pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The iodomethyl group can participate in addition reactions with alkenes or alkynes to form new carbon-carbon bonds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodomethyl-pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Iodomethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
3-Iodomethyl-pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which lacks the iodomethyl group and has different reactivity and applications.
N-Methylpyrrolidine: A derivative with a methyl group instead of an iodomethyl group, leading to different chemical properties and uses.
Pyrrolidine-2,5-dione: A compound with a dione functional group, which has distinct biological activities and applications.
The uniqueness of this compound lies in its iodomethyl group, which enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-(iodomethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLAEIRFDISTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CI.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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